molecular formula C23H24O12 B12369234 Ombuin 3-glucoside

Ombuin 3-glucoside

Cat. No.: B12369234
M. Wt: 492.4 g/mol
InChI Key: AJRPVOZGWVGWPP-LNNZMUSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ombuin 3-glucoside is a flavonoid glycoside derived from the plant Gynostemma pentaphyllum. It is known for its antioxidant properties and is a derivative of the flavonol ombuin. The compound has a molecular formula of C23H24O12 and a molecular weight of 492.4 g/mol . This compound is recognized for its potential health benefits and is a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ombuin 3-glucoside can be synthesized through the glycosylation of ombuin. The process involves the reaction of ombuin with a suitable glucosyl donor under acidic or enzymatic conditions. High-speed countercurrent chromatography (HSCCC) is often used for the preparative separation and purification of ombuin and its glycosides .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from Gynostemma pentaphyllum. The plant material is subjected to solvent extraction, followed by purification using techniques such as HSCCC. The optimized extraction conditions ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Ombuin 3-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various oxidized flavonoid derivatives.

    Reduction: Reduced flavonoid derivatives.

    Substitution: Ombuin and glucose.

Scientific Research Applications

Ombuin 3-glucoside has a wide range of scientific research applications:

Mechanism of Action

Ombuin 3-glucoside exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Ombuin 3-glucoside: this compound is unique due to its dual agonistic activity on peroxisome proliferator-activated receptors α and δ/β, which is not commonly observed in other flavonoids. This dual activity makes it particularly effective in regulating lipid metabolism and reducing lipid concentrations in cells .

Properties

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O12/c1-31-10-6-12(26)16-14(7-10)33-21(9-3-4-13(32-2)11(25)5-9)22(18(16)28)35-23-20(30)19(29)17(27)15(8-24)34-23/h3-7,15,17,19-20,23-27,29-30H,8H2,1-2H3/t15-,17-,19+,20-,23+/m1/s1

InChI Key

AJRPVOZGWVGWPP-LNNZMUSMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.